4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
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Overview
Description
4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a formyl group, and a trifluoroethoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with a suitable amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.
Attachment of the Trifluoroethoxyethyl Group: This step involves the reaction of the intermediate compound with 2,2,2-trifluoroethanol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding hydroxymethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide
- N-[2-(Dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Comparison
Compared to similar compounds, 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of both the formyl and trifluoroethoxy groups. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
4-(dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-19(2)12-4-3-10(7-11(12)8-20)13(21)18-5-6-22-9-14(15,16)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIZLTYSTLJPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NCCOCC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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